2,4-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
2,4-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two chlorine atoms, a nitrophenyl group, and a thiazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichlorobenzoyl chloride with 3-nitroaniline in the presence of a base such as triethylamine can yield the desired thiazole derivative. The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted thiazoles: Formed by the substitution of chlorine atoms with other functional groups.
Scientific Research Applications
2,4-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent. The nitrophenyl group and thiazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2-(2,4-dichlorobenzoyl)amino)-4-nitrophenyl)benzamide
- 2,4-dichloro-N-(3-(2,4-dichlorobenzoyl)amino)phenyl)benzamide
- 2,4-dichloro-N-(4-(2,4-dichlorobenzoyl)amino)phenyl)benzamide
Uniqueness
What sets 2,4-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both nitrophenyl and thiazole moieties enhances its potential as a versatile molecule in various applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
2,4-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O3S/c17-10-4-5-12(13(18)7-10)15(22)20-16-19-14(8-25-16)9-2-1-3-11(6-9)21(23)24/h1-8H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBQJDLBYICMHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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